REACTION_CXSMILES
|
C1([C@H](NCC2C=CC=C(C(C)(C)C)C=2O)[C@@H](NCC2C=CC=C(C(C)(C)C)C=2[OH:27])C2C=CC=CC=2)C=CC=CC=1.[Cl:41][C:42]1[CH:43]=[C:44]2[C:48](=[CH:49][CH:50]=1)[C:47](=[O:51])[CH:46]([C:52]([O:54][CH3:55])=[O:53])[CH2:45]2.C(OO)(C)(C)C>C1(C)C=CC=CC=1.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Zr+4]>[Cl:41][C:42]1[CH:43]=[C:44]2[C:48](=[CH:49][CH:50]=1)[C:47](=[O:51])[C:46]([OH:27])([C:52]([O:54][CH3:55])=[O:53])[CH2:45]2 |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
2,2′-[[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis(iminomethylene)]bis[6-(1,1-dimethylethyl)-phenol]
|
Quantity
|
0.096 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H]([C@H](C1=CC=CC=C1)NCC1=C(C(=CC=C1)C(C)(C)C)O)NCC1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
43.5 mg
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Zr+4]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
by rapidly stirring (
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A chiral zirconium complex was prepared
|
Type
|
CUSTOM
|
Details
|
forming a vortex)
|
Type
|
CUSTOM
|
Details
|
The resulting solution was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding an acetonitrile solution (7.00 mL)
|
Type
|
ADDITION
|
Details
|
containing biphenyl (0.125 g) as an HPLC internal standard
|
Type
|
TEMPERATURE
|
Details
|
cooling to ambient temperature
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2CC(C(C2=CC1)=O)(C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |